7-CHLORO-8-METHYL-2-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Overview
Description
7-CHLORO-8-METHYL-2-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as chlorine, methyl, pyridine, and thiophene
Preparation Methods
The synthesis of 7-CHLORO-8-METHYL-2-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis or a Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic conditions.
Introduction of Substituents: The chlorine, methyl, pyridine, and thiophene groups are introduced through various substitution reactions. For example, chlorination can be performed using thionyl chloride or phosphorus pentachloride, while methylation can be achieved using methyl iodide and a base.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the quinoline derivative reacts with a suitable amine under dehydrating conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and continuous flow techniques.
Chemical Reactions Analysis
7-CHLORO-8-METHYL-2-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst, converting the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the quinoline ring. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, forming biaryl derivatives.
Scientific Research Applications
7-CHLORO-8-METHYL-2-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 7-CHLORO-8-METHYL-2-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar compounds to 7-CHLORO-8-METHYL-2-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE include:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which are essential vitamins.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, which is used in organic synthesis.
Properties
IUPAC Name |
7-chloro-8-methyl-2-pyridin-2-yl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3OS/c1-13-17(22)8-7-15-16(21(26)24-12-14-5-4-10-27-14)11-19(25-20(13)15)18-6-2-3-9-23-18/h2-11H,12H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTWMZKQIOWQMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NCC3=CC=CS3)C4=CC=CC=N4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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